molecular formula C15H20N4O B6722832 N-(3,3-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide

N-(3,3-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide

Cat. No.: B6722832
M. Wt: 272.35 g/mol
InChI Key: SAUIKUZHDAHLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Properties

IUPAC Name

N-(3,3-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2)9-16-8-7-12(15)17-14(20)13-10-5-3-4-6-11(10)18-19-13/h3-6,12,16H,7-9H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUIKUZHDAHLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1NC(=O)C2=NNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide typically involves the reaction of 1H-indazole-3-carboxylic acid with 3,3-dimethylpiperidine under specific reaction conditions. The process may include steps such as:

    Activation of the carboxylic acid: This can be achieved using reagents like thionyl chloride or carbodiimides to form an activated ester or acid chloride.

    Coupling reaction: The activated carboxylic acid derivative is then reacted with 3,3-dimethylpiperidine to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include:

    Optimization of reaction conditions: Temperature, solvent, and reaction time are optimized to maximize yield.

    Purification techniques: Methods such as recrystallization, chromatography, or distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,3-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-dimethylpiperidin-4-yl)-1H-indazole-3-carboxylate
  • N-(3,3-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide hydrochloride

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its unique combination of the indazole and piperidine moieties makes it a valuable compound for various scientific research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.